2-aminohex-4-ynoic acid
Overview
Description
2-aminohex-4-ynoic acid is an organic compound with the molecular formula C6H9NO2 It is a non-protein amino acid that contains both an amino group and a carboxylic acid group This compound is known for its unique structure, which includes a triple bond between carbon atoms, making it an alkyne derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohex-4-ynoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired amino acid .
Another method involves the reduction of succinimide in an alcoholic solution, followed by further chemical transformations to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-aminohex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-aminohex-4-ynoic acid involves its interaction with specific molecular targets. For example, it acts as a suicide inactivator of the mammalian pyridoxal phosphate-dependent 4-aminobutyric acid:2-oxoglutaric acid aminotransferase, inhibiting the synthesis of gamma-aminobutyric acid (GABA) in the brain . This inhibition affects various biochemical pathways and can lead to therapeutic effects in certain medical conditions.
Comparison with Similar Compounds
2-aminohex-4-ynoic acid can be compared with other similar compounds, such as:
2-Amino-5-hexenoic acid: This compound has a double bond instead of a triple bond and exhibits different chemical reactivity.
2-Amino-4,5-hexadienoic acid: This compound contains a conjugated diene system, leading to unique chemical properties.
2-Amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound has additional functional groups, such as a chlorine atom and a hydroxyl group, which influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.
Properties
IUPAC Name |
2-aminohex-4-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGCMRALYSYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276681, DTXSID40966959 | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminohex-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52523-53-2, 29834-75-1 | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminohex-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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